1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide, also known as THIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. THIQ is a heterocyclic compound that belongs to the class of pyrazoles and sulfonamides. Its unique chemical structure has made it a promising candidate for the development of drugs for various diseases.
Scientific Research Applications
Antibacterial Applications
Sulfonamides, including various hybrids incorporating sulfonamido moieties, have been explored for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for antibacterial activities, showcasing their potential as antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Antitumor and Antiproliferative Activities
Sulfonamide derivatives have been investigated for their antitumor and antiproliferative activities. Research has shown that some pyrazole-sulfonamide derivatives exhibit promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. Novel sulfonamides, including pyrazole and thiadiazole derivatives, have demonstrated significant inhibitory activity against carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Synthesis of Biologically Active Hybrids
The design and synthesis of sulfonamide hybrids, incorporating biologically active heterocycles such as pyrazole, indole, and thiophene, have led to compounds with enhanced biological activities. These hybrids have been studied for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
properties
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-11-14(10-18-20)26(23,24)19-13-5-4-12-6-7-21(15(12)9-13)17(22)16-3-2-8-25-16/h2-5,8-11,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAMXHZDHQDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide |
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